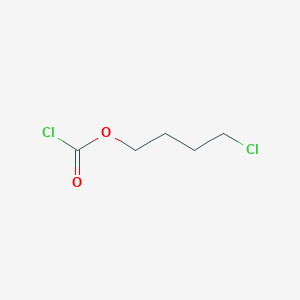
3,5-Dimethylisoxazol-4-yl-isocyanat
Übersicht
Beschreibung
3,5-Dimethylisoxazol-4-yl isocyanate is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isoxazole, characterized by the presence of an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylisoxazol-4-yl isocyanate has several applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-yl isocyanate is BRD4 , a protein that plays a crucial role in cancer therapy . The compound has demonstrated significant inhibitory activities against BRD4 .
Mode of Action
3,5-Dimethylisoxazol-4-yl isocyanate interacts with BRD4, exhibiting a potent inhibitory effect. The compound DDT26, a derivative of 3,5-Dimethylisoxazol-4-yl isocyanate, has shown the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The action of 3,5-Dimethylisoxazol-4-yl isocyanate results in significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Action Environment
The action, efficacy, and stability of 3,5-Dimethylisoxazol-4-yl isocyanate can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means its stability and efficacy could be affected by humidity levels in the environment.
Biochemische Analyse
Biochemical Properties
3,5-Dimethylisoxazol-4-yl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nucleophilic amino acids in proteins, such as lysine and cysteine residues. These interactions can lead to the formation of stable urea or thiourea linkages, which can modify the activity of the target proteins. Additionally, 3,5-Dimethylisoxazol-4-yl isocyanate can react with water to form 3,5-dimethylisoxazol-4-yl amine and carbon dioxide, which can further participate in biochemical pathways .
Cellular Effects
3,5-Dimethylisoxazol-4-yl isocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter the downstream signaling cascades, leading to changes in cell behavior. Additionally, 3,5-Dimethylisoxazol-4-yl isocyanate can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 3,5-Dimethylisoxazol-4-yl isocyanate involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the modification of active site residues in enzymes can inhibit their catalytic activity, while the modification of regulatory sites can activate certain enzymes. Additionally, 3,5-Dimethylisoxazol-4-yl isocyanate can influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylisoxazol-4-yl isocyanate can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, and its reactivity can decrease over time when exposed to moisture. Long-term studies have shown that 3,5-Dimethylisoxazol-4-yl isocyanate can have lasting effects on cellular function, including persistent changes in protein activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazol-4-yl isocyanate vary with different dosages in animal models. At low doses, the compound can cause mild modifications to proteins and cellular processes, while at higher doses, it can lead to significant changes in cell function and even toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable biological response. At high doses, 3,5-Dimethylisoxazol-4-yl isocyanate can cause adverse effects, including tissue damage and organ toxicity .
Metabolic Pathways
3,5-Dimethylisoxazol-4-yl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by hydrolysis to form 3,5-dimethylisoxazol-4-yl amine and carbon dioxide. Additionally, it can participate in conjugation reactions with glutathione, leading to the formation of glutathione conjugates that are further metabolized and excreted. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, 3,5-Dimethylisoxazol-4-yl isocyanate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters can mediate the uptake and efflux of 3,5-Dimethylisoxazol-4-yl isocyanate in cells, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 3,5-Dimethylisoxazol-4-yl isocyanate can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the modification of mitochondrial proteins can lead to the accumulation of 3,5-Dimethylisoxazol-4-yl isocyanate in mitochondria, where it can influence mitochondrial function and energy metabolism. Similarly, the compound can localize to the nucleus and affect gene expression by modifying nuclear proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethylisoxazol-4-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylisoxazole with phosgene or its derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In industrial settings, the production of 3,5-dimethylisoxazol-4-yl isocyanate often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe handling of reactive intermediates. The process may include steps such as distillation and purification to achieve the desired product purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylisoxazol-4-yl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions
Amines: React with 3,5-dimethylisoxazol-4-yl isocyanate to form ureas.
Alcohols: React to form carbamates.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from reactions with water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Lacks the isocyanate group but shares the isoxazole core structure.
4-Isocyanato-3,5-dimethylisoxazole: Another isomer with similar reactivity.
3,5-Dimethyl-4-isoxazolamine: Contains an amine group instead of an isocyanate.
Uniqueness
3,5-Dimethylisoxazol-4-yl isocyanate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various organic compounds, including pharmaceuticals and polymers .
Eigenschaften
IUPAC Name |
4-isocyanato-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-6(7-3-9)5(2)10-8-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQYAGYVYNMYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371243 | |
| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131825-41-7 | |
| Record name | 4-Isocyanato-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethylisoxazole-4-isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)












